molecular formula C7H9N3O3 B1370319 (3-Methoxy-4-nitrophenyl)hydrazine CAS No. 648917-64-0

(3-Methoxy-4-nitrophenyl)hydrazine

Cat. No. B1370319
Key on ui cas rn: 648917-64-0
M. Wt: 183.16 g/mol
InChI Key: PCZJMSVFHJMNSC-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

4.5 ml of hydrazine hydrate were added dropwise to the solution of 3.2 g of 4-fluoro-2-methoxynitrobenzene in 15 ml of N-methylpyrolidone and the mixture was stirred for 2 hours, which initially resulted in gentle heating. The mixture was then diluted with 50 ml of water and stirred, and a precipitate formed which was filtered off with suction and dried under reduced pressure.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].F[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[C:7]([O:14][CH3:15])[CH:6]=1>CN1CCCC1=O.O>[CH3:15][O:14][C:7]1[CH:6]=[C:5]([NH:2][NH2:3])[CH:10]=[CH:9][C:8]=1[N+:11]([O-:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.2 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
15 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which initially resulted in gentle heating
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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